molecular formula C12H16O2 B1265826 1-(4-Butoxyphenyl)ethanone CAS No. 5736-89-0

1-(4-Butoxyphenyl)ethanone

Cat. No. B1265826
CAS RN: 5736-89-0
M. Wt: 192.25 g/mol
InChI Key: YYLCJWIQUFHYMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 1-(4-Butoxyphenyl)ethanone involves various chemical reactions, including halogen-exchange reactions and esterification processes to achieve higher yields and introduce effective chemical protective groups. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone demonstrates the application of halogen exchange for achieving high yields, highlighting a method that could be adapted for synthesizing 1-(4-Butoxyphenyl)ethanone (Li Hong-xia, 2007).

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds related to 1-(4-Butoxyphenyl)ethanone have been extensively analyzed using density functional theory (DFT) methods. Studies on similar compounds provide insights into their equilibrium geometry, vibrational wavenumbers, and molecular stability, as evidenced by the analysis of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone, which includes vibrational and structural observations alongside HOMO-LUMO analysis (Shana Parveen S et al., 2016).

Chemical Reactions and Properties

The photochemical study of O-methylated α-carbonyl β-1 lignin model dimer, a compound with structural similarities, illustrates the complex chemical reactions these compounds can undergo, including Norrish type 1 cleavage and photoreduction. Such studies shed light on the reactivity of 1-(4-Butoxyphenyl)ethanone under various conditions (A. Castellan et al., 1990).

Physical Properties Analysis

The analysis of physical properties, such as melting points, boiling points, and solubility, is crucial for understanding the applications and handling of 1-(4-Butoxyphenyl)ethanone. While specific studies on 1-(4-Butoxyphenyl)ethanone were not found, investigations into related compounds provide a basis for predicting its behavior in various solvents and conditions.

Chemical Properties Analysis

Chemical properties, including reactivity with other substances, stability under different conditions, and participation in synthesis reactions, are vital for effectively utilizing 1-(4-Butoxyphenyl)ethanone in research and industrial applications. The study on the synthesis, structural characterization, and corrosion inhibition of a new pyrrole derivative provides insights into the chemical behavior of similar compounds, indicating potential applications and reactivity patterns (Abdelhadi Louroubi et al., 2019).

Scientific Research Applications

  • Photochemical Study of a Lignin Model Dimer : A study by Castellan et al. (1990) investigated the photochemistry of 1,2-di(3′,4′-dimethoxyphenyl)ethanone, a lignin model dimer. This research focused on its photochemical reactivity in different states and media, revealing insights into its transformation into various compounds through Norrish type 1 cleavage and photoreduction processes (Castellan et al., 1990).

  • Preparation of Heterocyclic Thio Ethanone Derivatives : A study by Yang et al. (2004) demonstrated an environmentally friendly process for preparing 1-(2,3,4-trimethoxyphenyl)-2-substituted heterocyclic thio ethanone derivatives. This study also evaluated the antifungal activities of these compounds, revealing their moderate activity (Yang et al., 2004).

  • Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone : Li Hong-xia's research in 2007 focused on synthesizing 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, exploring its effectiveness as a chemical protective group. The study also examined its photolytic behavior in different solvents (Li Hong-xia, 2007).

  • Identification of Pyrolysis Products of New Psychoactive Substances : In 2018, Texter et al. investigated the stability of bk-2C-B, a new psychoactive substance, when exposed to heat. This study identified the pyrolysis products and their potential implications for health (Texter et al., 2018).

  • Synthesis and Evaluation of Pyrazole Chalcones : Bandgar et al. (2009) prepared a series of pyrazole chalcones and evaluated their anti-inflammatory, antioxidant, and antimicrobial activities. This research contributes to understanding the therapeutic potential of these compounds (Bandgar et al., 2009).

  • Enantioselective Reduction of Ketones : Thvedt et al. (2011) explored the use of a polymethacrylate catalyst for the asymmetric reduction of 1-arylethanones, providing insights into the selectivity and efficiency of this process (Thvedt et al., 2011).

Safety And Hazards

Safety data sheets recommend ensuring adequate ventilation when handling 1-(4-Butoxyphenyl)ethanone. Personal protective equipment, including face protection, should be worn. Contact with skin, eyes, and clothing should be avoided, as should ingestion and inhalation .

properties

IUPAC Name

1-(4-butoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCJWIQUFHYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063993
Record name Ethanone, 1-(4-butoxyphenyl)-
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butoxyphenyl)ethanone

CAS RN

5736-89-0
Record name 1-(4-Butoxyphenyl)ethanone
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name 5736-89-0
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name Ethanone, 1-(4-butoxyphenyl)-
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Record name 1-(4-butoxyphenyl)ethan-1-one
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Record name ETHANONE, 1-(4-BUTOXYPHENYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Lu, G Yan, X Wang, W Ji, T Liu… - Chinese Journal of …, 2016 - hero.epa.gov
Dyclonine hydrochloride is commonly used as local anesthetics. We developed an efficient synthesis process of dyclonine hydrochloride, namely a novel two-step synthesis process. In …
Number of citations: 1 hero.epa.gov
J Xu, Wei, Zhang - The Journal of Organic Chemistry, 2003 - ACS Publications
The effect of temperature on the enantioselectivity of the oxazaborolidine-catalyzed asymmetric borane reduction of ketones has been investigated carefully using alkyl aryl ketones with …
Number of citations: 68 pubs.acs.org

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